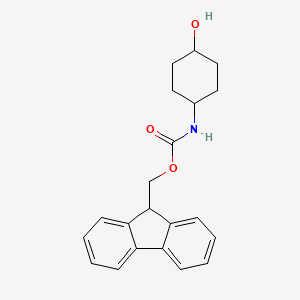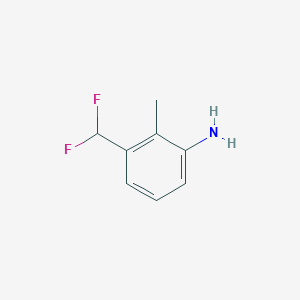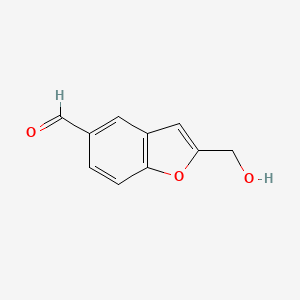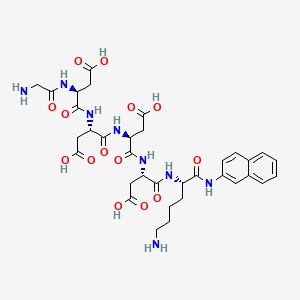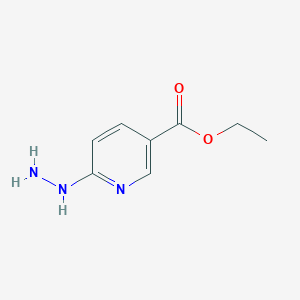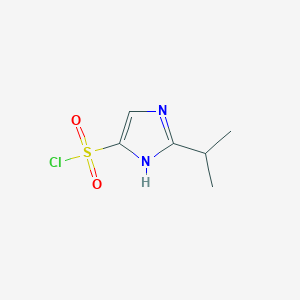
1,3-O-Benzylidene-D-arabitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-O-Benzylidene-D-arabitol is a carbohydrate derivative used primarily in biochemical research. It is a white to pale yellow crystalline compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . This compound is notable for its role in the study of carbohydrate chemistry and glycobiology, where it is used to investigate the structure, synthesis, and biological functions of sugars.
準備方法
Synthetic Routes and Reaction Conditions
1,3-O-Benzylidene-D-arabitol can be synthesized from D-arabinitol and benzaldehyde dimethyl acetal. The reaction typically involves the formation of a benzylidene acetal protecting group, which is a common strategy in carbohydrate chemistry to protect hydroxyl groups during subsequent synthetic steps . The reaction conditions often include the use of an acid catalyst and an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-O-Benzylidene-D-arabitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzylidene group can be reduced to yield the free hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to form ethers or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl groups.
科学的研究の応用
1,3-O-Benzylidene-D-arabitol has several applications in scientific research:
Medicine: It serves as a model compound in the development of carbohydrate-based drugs and therapeutic agents.
作用機序
The mechanism of action of 1,3-O-Benzylidene-D-arabitol involves its role as a protecting group in carbohydrate chemistry. By forming a benzylidene acetal, it protects specific hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. This selective protection is crucial in the synthesis of complex carbohydrates and glycoconjugates.
類似化合物との比較
Similar Compounds
1,3-O-Benzylidene-D-threitol: Similar in structure but derived from D-threitol instead of D-arabinitol.
2,3,4-Tri-O-benzyl-L-fucopyranose: Another benzylidene-protected carbohydrate used in similar applications.
Tri-O-benzyl-D-galactal: Used in carbohydrate synthesis with a benzylidene protecting group.
Uniqueness
1,3-O-Benzylidene-D-arabitol is unique due to its specific configuration and the presence of the benzylidene acetal protecting group. This configuration allows for selective protection and functionalization of hydroxyl groups, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.
特性
CAS番号 |
80924-06-7 |
|---|---|
分子式 |
C12H16O5 |
分子量 |
240.25 g/mol |
IUPAC名 |
(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1 |
InChIキー |
IENSYSQTQGXKIV-KKOKHZNYSA-N |
SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
異性体SMILES |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O |
正規SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
Key on ui other cas no. |
70831-50-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


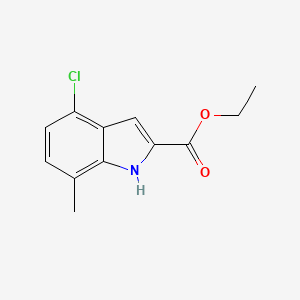
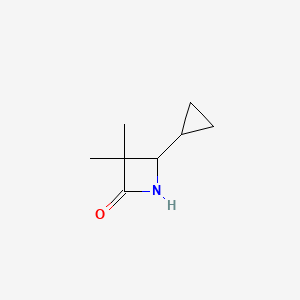
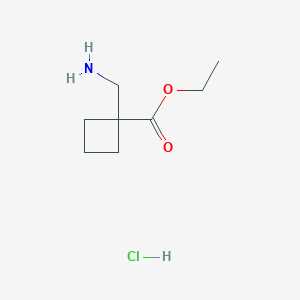
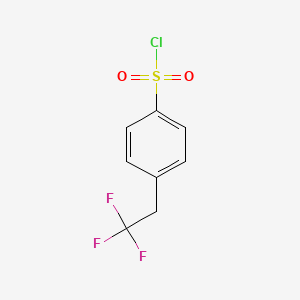
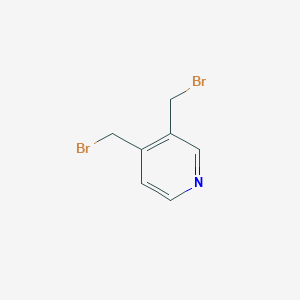
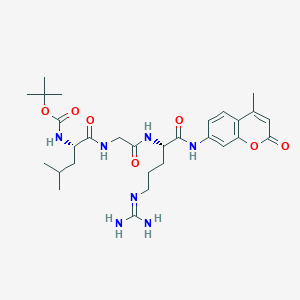
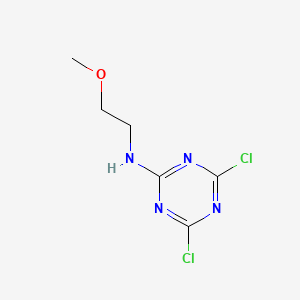
![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
